

# Wee1-IN-3 versus AZD1775 adavosertib potency and selectivity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Wee1-IN-3

Cat. No.: S8428636

Get Quote

## Data on AZD1775 and the Selectivity Challenge

The table below summarizes the key characteristics of AZD1775 (adavosertib) as a benchmark WEE1 inhibitor.

| Property              | AZD1775 (Adavosertib)                                                                                                                             |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| WEE1 IC <sub>50</sub> | 5.2 nM [1]                                                                                                                                        |
| Primary Mechanism     | Potent, ATP-competitive inhibitor of WEE1 kinase [1].                                                                                             |
| Key Selectivity Issue | Dual inhibition of WEE1 and PLK1 with similar nanomolar potency (IC <sub>50</sub> for PLK1: 15-34 nM) [2] [3].                                    |
| Hypothesized Toxicity | Myelosuppression (e.g., thrombocytopenia, neutropenia) is a dose-limiting toxicity, potentially linked to its off-target PLK1 inhibition [2] [4]. |
| Clinical Status       | First-in-class, has progressed to multiple Phase II clinical trials [5] [1].                                                                      |

A central theme in the recent literature is the effort to develop next-generation WEE1 inhibitors with improved selectivity over PLK1 to achieve a better therapeutic window [2] [4]. The selectivity of a WEE1

inhibitor is often assessed by its **ratio of PLK1 IC<sub>50</sub> to WEE1 IC<sub>50</sub>**; a higher ratio indicates greater selectivity for WEE1.

## Key Experimental Methods for Profiling WEE1 Inhibitors

To objectively compare inhibitors like **Wee1-IN-3** and AZD1775, the following experimental protocols are standard in the field. You can use this framework to evaluate any available data on **Wee1-IN-3**.

| Experiment Goal                                  | Recommended Methodology                                                                                                                                                                                                                                       |
|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>In Vitro Kinase Potency (IC<sub>50</sub>)</b> | <b>Biochemical Kinase Assays:</b> Use purified WEE1 and PLK1 kinases to determine the half-maximal inhibitory concentration (IC <sub>50</sub> ) for each target. This is the primary metric for potency and initial selectivity assessment [2] [3].           |
| <b>Kinome-Wide Selectivity</b>                   | <b>Platforms like DiscoverX scanMAX:</b> Profile the compound against a panel of hundreds of wild-type human kinases (e.g., 403 kinases) at a single concentration (e.g., 1 μM) to identify off-target interactions across the kinome [4].                    |
| <b>Cellular Target Engagement</b>                | <b>Immunoblotting for pCDK1 (Tyr15):</b> Treat cancer cell lines with the inhibitor and measure the reduction in phosphorylated CDK1 by Western blot. This confirms on-target engagement of WEE1 in a cellular context [6] [7].                               |
| <b>In Vitro Hematotoxicity</b>                   | <b>Colony Forming Unit-Megakaryocyte (CFU-Mk) Assay:</b> Test the compound's inhibitory effect on platelet progenitor cells. This assay is used as an <i>in vitro</i> surrogate for predicting thrombocytopenia (platelet loss), a key clinical toxicity [2]. |

## The Mechanism of WEE1 Inhibition

The following diagram illustrates the core mechanism of WEE1 inhibitors and the rationale for their use in cancer therapy, particularly in tumors with TP53 mutations.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. An update of predictive biomarkers related to WEE1 inhibition ... [pmc.ncbi.nlm.nih.gov]
2. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro ... [pmc.ncbi.nlm.nih.gov]
3. Dual targeting of WEE1 and PLK1 by AZD1775 elicits ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Harnessing free energy calculations for kinome-wide ... [pmc.ncbi.nlm.nih.gov]
5. A phase Ib study of adavosertib, a selective Wee1 inhibitor ... [pmc.ncbi.nlm.nih.gov]
6. Targeting WEE1 enhances the antitumor effect of KRAS ... [pmc.ncbi.nlm.nih.gov]
7. Dual treatment with Val-083 and AZD1775 shows potent ... [nature.com]

To cite this document: Smolecule. [Wee1-IN-3 versus AZD1775 adavosertib potency and selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8428636#wee1-in-3-versus-azd1775-adavosertib-potency-and-selectivity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)